methyl 3,4,5-tris[(3S)-3,7-dimethyloct-6-enoxy]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3,4,5-tris[(3S)-3,7-dimethyloct-6-enoxy]benzoate is a complex organic compound with a unique structure that includes multiple ether linkages and a benzoate ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3,4,5-tris[(3S)-3,7-dimethyloct-6-enoxy]benzoate typically involves the esterification of 3,4,5-trihydroxybenzoic acid with 3,7-dimethyloct-6-enol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3,4,5-tris[(3S)-3,7-dimethyloct-6-enoxy]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the ester moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Amides, thioesters
Wissenschaftliche Forschungsanwendungen
Methyl 3,4,5-tris[(3S)-3,7-dimethyloct-6-enoxy]benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of methyl 3,4,5-tris[(3S)-3,7-dimethyloct-6-enoxy]benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating enzyme activity, leading to changes in metabolic pathways.
Interacting with cellular membranes: Altering membrane fluidity and permeability, affecting cell signaling and transport processes.
Scavenging free radicals: Acting as an antioxidant to neutralize reactive oxygen species and protect cells from oxidative damage.
Vergleich Mit ähnlichen Verbindungen
Methyl 3,4,5-tris[(3S)-3,7-dimethyloct-6-enoxy]benzoate can be compared with other similar compounds, such as:
Methyl 3,4,5-trimethoxybenzoate: Similar structure but with methoxy groups instead of dimethyloct-6-enoxy groups.
Methyl 3,4,5-tris(benzyloxy)benzoate: Contains benzyloxy groups, used in the synthesis of gallic acid derivatives.
Methyl 3,4,5-trihydroxybenzoate:
Eigenschaften
CAS-Nummer |
798567-88-1 |
---|---|
Molekularformel |
C38H62O5 |
Molekulargewicht |
598.9 g/mol |
IUPAC-Name |
methyl 3,4,5-tris[(3S)-3,7-dimethyloct-6-enoxy]benzoate |
InChI |
InChI=1S/C38H62O5/c1-28(2)14-11-17-31(7)20-23-41-35-26-34(38(39)40-10)27-36(42-24-21-32(8)18-12-15-29(3)4)37(35)43-25-22-33(9)19-13-16-30(5)6/h14-16,26-27,31-33H,11-13,17-25H2,1-10H3/t31-,32-,33-/m0/s1 |
InChI-Schlüssel |
QEQITJYZIFZGPD-ZDCRTTOTSA-N |
Isomerische SMILES |
C[C@@H](CCC=C(C)C)CCOC1=CC(=CC(=C1OCC[C@@H](C)CCC=C(C)C)OCC[C@@H](C)CCC=C(C)C)C(=O)OC |
Kanonische SMILES |
CC(CCC=C(C)C)CCOC1=CC(=CC(=C1OCCC(C)CCC=C(C)C)OCCC(C)CCC=C(C)C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.